Benzamide, N-ethyl-2-(1-piperazinyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-ethyl-2-(1-piperazinyl)- typically involves the reaction of N-ethylbenzamide with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{N-ethylbenzamide} + \text{piperazine} \rightarrow \text{Benzamide, N-ethyl-2-(1-piperazinyl)-} ]
Industrial Production Methods
Industrial production of Benzamide, N-ethyl-2-(1-piperazinyl)- may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-ethyl-2-(1-piperazinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Benzamide, N-ethyl-2-(1-piperazinyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, N-ethyl-2-(1-piperazinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-ethylbenzamide: Lacks the piperazine ring, resulting in different chemical properties.
Piperazine derivatives: Compounds such as 1-ethylpiperazine and 1-methylpiperazine share structural similarities but differ in their functional groups.
Uniqueness
Benzamide, N-ethyl-2-(1-piperazinyl)- is unique due to the combination of the benzamide structure with the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Benzamide derivatives, particularly those incorporating piperazine moieties, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzamide, N-ethyl-2-(1-piperazinyl)- , exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
Benzamide, N-ethyl-2-(1-piperazinyl)- is characterized by the presence of a benzamide core linked to an ethyl group and a piperazine ring. The synthesis of this compound typically involves the acylation of piperazine with benzoyl chloride or related derivatives, followed by subsequent modifications to enhance its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzamide derivatives. For instance, a compound structurally similar to Benzamide, N-ethyl-2-(1-piperazinyl)- was evaluated against various human cancer cell lines. The results indicated substantial growth inhibition, with some compounds exhibiting GI50 values in the nanomolar range. This suggests a potent anticancer mechanism likely involving apoptosis induction and antiangiogenic effects .
Table 1: Anticancer Activity of Benzamide Derivatives
Compound | Cell Line | GI50 Value (nM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 (Breast) | 30 | Apoptosis induction |
Compound B | HCT-116 (Colon) | 25 | Antiangiogenic |
Compound C | HL-60 (Leukemia) | 15 | Pro-apoptotic gene modulation |
Neuropharmacological Effects
Benzamide derivatives have also been investigated for their neuropharmacological effects. A study reported that certain piperazine-containing benzamides demonstrated high affinity for serotonin receptors and monoamine oxidase-A (MAO-A), indicating potential applications in treating mood disorders such as major depressive disorder (MDD). The most potent compounds showed Ki values in the low nanomolar range for serotonin transporters .
Table 2: Neuropharmacological Activity of Selected Benzamides
Compound | Target Receptor | Ki Value (nM) | Effect |
---|---|---|---|
Compound D | SERT | 5.63 ± 0.82 | Inhibitory |
Compound E | MAO-A | 50 ± 10 | Moderate inhibition |
Compound F | D2 Receptor | 15 ± 5 | Antagonistic |
The mechanisms underlying the biological activity of Benzamide, N-ethyl-2-(1-piperazinyl)- include:
- Inhibition of Kinases : Similar compounds have shown effective inhibition against receptor tyrosine kinases like EGFR and PDGFR, which are crucial in cancer cell proliferation and survival .
- Induction of Apoptosis : Studies indicate that these compounds can modulate pro-apoptotic and anti-apoptotic protein levels, leading to increased apoptosis in cancer cells. For example, upregulation of Bak and downregulation of Bcl-2 were observed in treated cells .
- Serotonergic Modulation : The interaction with serotonin receptors suggests that these compounds may influence neurotransmitter levels, providing a rationale for their use in psychiatric disorders .
Case Studies
A notable case study involved the evaluation of a series of N-ethyl-piperazinyl amides against a panel of human cancer cell lines. One compound exhibited an impressive reduction in cell viability across all tested lines, with specific mechanisms linked to apoptosis and angiogenesis inhibition being elucidated through molecular docking studies . This highlights the therapeutic potential of benzamide derivatives in oncology.
Properties
Molecular Formula |
C13H19N3O |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-ethyl-2-piperazin-1-ylbenzamide |
InChI |
InChI=1S/C13H19N3O/c1-2-15-13(17)11-5-3-4-6-12(11)16-9-7-14-8-10-16/h3-6,14H,2,7-10H2,1H3,(H,15,17) |
InChI Key |
KTITWKUESGWDTE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC=CC=C1N2CCNCC2 |
Origin of Product |
United States |
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